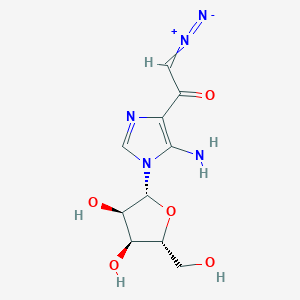
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, also known as glutathione (GSH), is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is an essential antioxidant that plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress. GSH is synthesized in the body and can also be obtained through dietary sources.
Wirkmechanismus
GSH acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids. GSH also plays a role in the detoxification of harmful substances, including drugs and environmental toxins, by conjugating with them and facilitating their elimination from the body.
Biochemical and Physiological Effects:
GSH has been shown to have several biochemical and physiological effects, including the regulation of cellular redox status, modulation of gene expression, and regulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
GSH is widely used in laboratory experiments for its antioxidant and detoxifying properties. However, its use can be limited by its instability in certain experimental conditions and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for research on GSH, including the development of novel therapeutic strategies for diseases that involve oxidative stress and the investigation of the role of GSH in aging and longevity. Additionally, further research is needed to fully understand the complex interactions between GSH and other cellular processes.
Synthesemethoden
GSH is synthesized in the body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase. The second step involves the addition of glycine to gamma-glutamylcysteine by the enzyme N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine synthetase.
Wissenschaftliche Forschungsanwendungen
GSH has been extensively studied for its role in various physiological processes, including immune function, detoxification, and cellular signaling. It has been shown to have therapeutic potential in the treatment of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
109572-69-2 |
|---|---|
Produktname |
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine |
Molekularformel |
C19H26N4O8S |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8S/c20-12(18(28)29)5-6-15(24)23-14(17(27)22-8-16(25)26)9-32-11-3-1-10(2-4-11)7-13(21)19(30)31/h1-4,12-14H,5-9,20-21H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)(H,30,31)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
NZMYKNZXHXPNTF-IHRRRGAJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyme |
4-(glutathionyl)phenylalanine 4-GSH-Phe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)



![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)




